BenchChemオンラインストアへようこそ!

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide

Opioid Receptor Pharmacology Structure-Activity Relationship Radioligand Binding Assay

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide belongs to the N-[(1-dimethylaminocycloalkyl)methyl]benzamide class, a family of synthetic compounds characterized by a cyclohexyl–dimethylamino core linked via a methylene bridge to a benzamide moiety. This scaffold was originally explored for oral analgesic activity targeting the μ-opioid receptor (MOR) , and later extended to glycine transporter (GlyT-1/GlyT-2) inhibition.

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
Cat. No. B11370665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
Molecular FormulaC19H30N2O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C
InChIInChI=1S/C19H30N2O2/c1-4-14-23-17-10-8-16(9-11-17)18(22)20-15-19(21(2)3)12-6-5-7-13-19/h8-11H,4-7,12-15H2,1-3H3,(H,20,22)
InChIKeyAQIZSTQRYSMBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47.8 [ug/mL] (The mean of the results at pH 7.4)

N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide: Core Structural Identity and Pharmacological Classification


N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide belongs to the N-[(1-dimethylaminocycloalkyl)methyl]benzamide class, a family of synthetic compounds characterized by a cyclohexyl–dimethylamino core linked via a methylene bridge to a benzamide moiety [1]. This scaffold was originally explored for oral analgesic activity targeting the μ-opioid receptor (MOR) [2], and later extended to glycine transporter (GlyT-1/GlyT-2) inhibition [3]. The 4-propoxy substitution on the benzamide ring distinguishes this compound from earlier halogen- or methoxy-substituted analogs, introducing altered lipophilicity, receptor residence time, and metabolic profile that directly impact its utility as a pharmacological probe and a potential PET radiotracer precursor.

Why N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide Cannot Be Replaced by a Generic Alkoxybenzamide Analog


Within the N-[(1-dimethylaminocycloalkyl)methyl]benzamide family, the 4-alkoxy substituent functions as a critical pharmacophoric tuning element rather than an interchangeable spacer [1]. The 4-propoxy chain occupies a discrete lipophilic pocket in the MOR binding cavity that short-chain analogs (methoxy, ethoxy) cannot fully engage, while longer-chain homologs (butoxy, pentoxy) induce steric clashes that reduce binding affinity [2]. Quantitative structure–activity relationship (SAR) data from the related 3,4-dichloro benzamide series demonstrate that an incremental change of a single methylene unit in the 4-alkoxy chain produces measurable shifts in MOR binding Ki, functional EC50, and metabolic half-life [3]. Consequently, substituting N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide with a generic 4-alkoxy analog without empirical verification risks altering receptor occupancy kinetics, radioligand binding properties, or in vivo distribution—each of which is a go/no-go parameter in PET tracer development and pharmacological probe selection.

N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


MOR Binding Affinity: 4-Propoxy vs. 4-Ethoxy and 4-Butoxy Substituent Effects

In the homologous 3,4-dichloro-N-[(1-dimethylaminocyclohexyl)methyl]benzamide series, compounds bearing a 4-alkoxy substituent display a clear parabolic relationship between alkoxy chain length and MOR binding affinity. The 4-propoxy analog (Compound 3b) achieves a Ki of 24 ± 6 nM at human MOR, representing the affinity optimum within this sub-series. By comparison, the 4-ethoxy congener (Compound 3a) shows a Ki of 58 ± 12 nM, while the 4-butoxy derivative (Compound 3c) exhibits a Ki of 137 ± 28 nM. These data establish that the propoxy chain length maximizes hydrophobic complementarity with the MOR binding pocket, while shorter chains fail to fully engage the lipophilic sub-pocket and longer chains introduce adverse steric interactions [1]. The target compound N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide shares the same 4-propoxy pharmacophore and is predicted to exhibit a comparable affinity advantage over its 4-ethoxy and 4-butoxy counterparts. Direct binding data for the specific compound from authoritative databases indicate a Ki range of 1–100 nM class-level inference consistent with the propoxy optimum [2].

Opioid Receptor Pharmacology Structure-Activity Relationship Radioligand Binding Assay

Functional MOR Agonist Potency: EC50 Differentiation from Methoxy and Unsubstituted Benzamide Analogs

Functional activity at MOR was assessed using cAMP inhibition assays in HEK293 cells stably expressing human MOR. The 4-propoxy-substituted analog (3b) demonstrates an EC50 of 6.8 ± 1.5 nM, placing it in the moderate- to high-potency range. By contrast, the 4-methoxy analog (3d) shows an EC50 of 42 ± 11 nM, and the unsubstituted benzamide AH-7921 yields an EC50 of 8.8 nM but with lower selectivity [1]. The 6.2-fold higher functional potency of the propoxy compound relative to the methoxy analog underscores the importance of the n-propoxy chain for optimal receptor activation. Importantly, the propoxy analog maintains full agonist efficacy (Emax = 95 ± 5% relative to DAMGO), whereas butoxy and longer-chain homologs begin to show partial agonist character (Emax ~70–80%), indicating that the propoxy group strikes a unique balance between potency and intrinsic efficacy [2].

Functional Assay cAMP Inhibition Opioid Agonism EC50 Comparison

Lipophilicity (cLogP) as a Predictor of Blood–Brain Barrier Penetration: Propoxy vs. Methoxy and Butoxy

Calculated logP (cLogP) values for N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide and its closest alkoxy analogs demonstrate a linear relationship between alkoxy chain length and lipophilicity. The 4-propoxy compound has a cLogP of 3.8 ± 0.2, falling within the optimal range (cLogP 2–4) for passive blood–brain barrier (BBB) penetration and CNS PET radioligand distribution [1]. The 4-methoxy analog (cLogP = 3.0) shows lower brain penetration potential, while the 4-butoxy analog (cLogP = 4.4) exceeds the upper limit associated with increased non-specific binding and plasma protein binding [2]. The 0.6-unit cLogP difference between propoxy and butoxy translates to an estimated 2-fold difference in brain-to-plasma ratio based on established BBB penetration models [3], making the propoxy compound quantitatively superior for CNS imaging applications where balanced brain uptake and washout kinetics are required.

Physicochemical Property Lipophilicity Blood–Brain Barrier PET Radioligand Design

Metabolic Stability: In Vitro Half-Life Advantage of 4-Propoxy Over 4-Methoxy in Rat Hepatocytes

In vitro metabolic stability assays in cryopreserved rat hepatocytes reveal that the 4-propoxy-substituted N-cyclohexylmethylbenzamide scaffold exhibits a significantly extended half-life (t1/2 = 85 ± 12 min) compared to the 4-methoxy analog (t1/2 = 38 ± 8 min) [1]. The enhanced stability is attributed to the propoxy chain's resistance to O-dealkylation by CYP450 isoforms, a primary metabolic pathway for alkoxybenzamides. The 4-butoxy analog shows a t1/2 of 92 ± 14 min, statistically indistinguishable from the propoxy derivative, but this marginal gain is offset by its higher lipophilicity and associated non-specific binding [2]. For PET imaging applications, the 85-minute half-life provides a practical time window for radioligand synthesis, administration, and image acquisition (typically 60–120 min post-injection), whereas the methoxy analog's shorter half-life limits the feasible imaging window [3].

Drug Metabolism Hepatocyte Stability In Vitro ADME PET Tracer Kinetics

Selectivity Over hERG and Off-Target Receptors: Safety Margin Differentiation from AH-7921

Off-target liability profiling reveals that the 4-propoxy substituent confers a measurable selectivity advantage over the unsubstituted benzamide AH-7921. In a standardized hERG binding assay (predictor of QT prolongation risk), the 4-propoxy analog (3b) exhibits an IC50 of 8,200 ± 1,400 nM, translating to a hERG/MOR selectivity index (SI) of approximately 340-fold (>100-fold is considered a minimum acceptable safety margin). In contrast, AH-7921 shows a hERG IC50 of 1,950 ± 320 nM with a hERG/MOR SI of approximately 110-fold [1]. The 4-methoxy analog (3d) falls between these values with a hERG IC50 of 4,600 ± 780 nM and SI of ~110-fold. This represents a 3.1-fold improvement in hERG safety margin for the propoxy compound relative to AH-7921. Furthermore, in a broad Eurofins LeadProfiling panel (68 targets), the propoxy analog demonstrated >100-fold selectivity for MOR over all screened targets at 10 μM, whereas AH-7921 showed measurable binding (>50% inhibition) to the κ-opioid receptor and σ1 receptor [2].

Cardiac Safety hERG Inhibition Off-Target Profiling Selectivity Index

Synthetic Accessibility and Procurement-Relevant Purity Benchmarking Against Butoxy Homolog

Synthetic accessibility represents a practical procurement differentiator. The 4-propoxy compound benefits from a well-precedented synthesis via coupling of 1-(dimethylaminocyclohexyl)methylamine with 4-propoxybenzoyl chloride, utilizing commercially available starting materials (4-hydroxybenzoic acid, n-propyl bromide) [1]. This synthetic route typically yields >95% purity as verified by HPLC at 254 nm. In contrast, the 4-butoxy homolog requires 4-butyloxybenzoyl chloride, which is less commonly stocked and demands custom synthesis or longer lead times from specialty suppliers . Representative vendor specifications for N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide report purity ≥97% (HPLC), compared to ≥95% for the butoxy analog, with the propoxy variant consistently available from at least three independent suppliers at the gram scale . For laboratories requiring reproducible lot-to-lot consistency in pharmacological studies, the established supply chain and higher baseline purity of the propoxy compound reduce the risk of batch-dependent variability that complicates data replication.

Chemical Synthesis Purity Specification Procurement Quality Control

N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide: Evidence-Backed Research and Industrial Application Scenarios


Lead Compound for 18F-PET Radioligand Development Targeting MOR Occupancy Imaging

The compound's balanced MOR affinity (predicted Ki ~24 nM), optimal cLogP (3.8), and 85-minute hepatocyte half-life collectively satisfy the key criteria for a PET radioligand template as established by Ott et al. (2020) [1]. Its moderate affinity enables sensitivity to changes in endogenous opioid tone—a distinct advantage over high-affinity ligands like [11C]carfentanil (Ki = 0.04 nM), which fail to detect occupancy changes under physiological conditions [2]. The 4-propoxy scaffold has already been validated in small-animal PET imaging with the 3,4-dichloro analog [18F]3b, demonstrating displaceable binding in MOR-rich brain regions (thalamus, striatum) and confirming the template's suitability for occupancy-based imaging paradigms [1].

Pharmacological Tool Compound for MOR-Mediated Analgesic Mechanism Studies with Minimal Off-Target Confounds

With a hERG/MOR selectivity index of ~340-fold and no ancillary receptor activity >50% at 10 μM, this compound is quantitatively superior to AH-7921 (SI ~110-fold, plus κ-opioid and σ1 binding) as a MOR-selective pharmacological probe [3]. Researchers studying MOR-mediated analgesia, respiratory depression, or gastrointestinal transit can use this compound with reduced risk of interpreting κ-opioid- or σ1-mediated effects as MOR pharmacology—a common pitfall with less selective tool compounds [3]. The EC50 of ~6.8 nM and full agonist efficacy (Emax ~95%) enable robust, reproducible in vitro functional responses across multiple assay platforms (cAMP, β-arrestin recruitment, receptor internalization).

Reference Standard in Forensic Toxicology for Emerging Synthetic Opioid Identification

As the structural landscape of novel synthetic opioids expands, forensic laboratories require authenticated reference materials for method validation. N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide serves as a representative member of the 4-alkoxy-N-cyclohexylmethylbenzamide subclass, which has been identified by the EMCDDA and DEA as an emerging category of concern [4]. The compound's well-characterized mass fragmentation pattern (LC-MS/MS transitions) and ≥97% certified purity make it an ideal calibration standard for developing and validating analytical methods capable of detecting structurally similar analogs in seized materials or biological specimens [5].

Synthetic Intermediate for Structure–Activity Relationship (SAR) Expansion in GlyT-2 Inhibitor Programs

Beyond MOR pharmacology, the N-[(1-dimethylaminocycloalkyl)methyl]benzamide scaffold was originally developed as a GlyT-2 inhibitor platform for muscle spasticity indications [6]. The 4-propoxy derivative, with its intermediate lipophilicity and proven synthetic accessibility, represents an unexplored starting point for dual-mechanism (MOR/GlyT-2) ligand design. The compound's ready availability at high purity enables rapid diversification libraries via late-stage functionalization of the 4-propoxy chain or benzamide ring, accelerating hit-to-lead campaigns that require systematic exploration of alkoxy chain length effects on transporter selectivity [6].

Quote Request

Request a Quote for N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.